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Compound of Interest

Compound Name:

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-

diazabicyclo[3.2.1]octane-2-

carboxamide

Cat. No.: B601231 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Synthetic Routes to Key Avibactam Intermediates with Supporting Experimental Data.

Avibactam, a potent β-lactamase inhibitor, plays a crucial role in combating antibiotic

resistance. Its complex synthesis involves several key intermediates, and the efficiency of their

production is a critical factor in the overall cost-effectiveness and scalability of the drug's

manufacturing. This guide provides a detailed comparison of the two primary industrial

synthesis routes for Avibactam intermediates: one commencing from L-pyroglutamic acid (often

via Boc-benzyl-glutamate) and another utilizing a chemoenzymatic approach starting from

ethyl-5-hydroxypicolinate.

Comparative Analysis of Synthesis Efficiency
The two major routes to Avibactam offer distinct advantages and disadvantages in terms of

overall yield, step count, and the use of specialized techniques. The manufacturing route

starting from Boc-benzyl-glutamate is a concise 5-step process with a notable overall yield of

35%.[1][2] In contrast, the synthesis beginning with ethyl-5-hydroxypicolinate is a longer 10-

step process but achieves a respectable overall yield of 23.9%.[2][3] A third route, starting from

l-glutamate acid or l-pyroglutamic acid, has been reported with an approximate total yield of

11.0%.[2][3]
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The selection of a particular route is often a balance between factors such as raw material cost,

process complexity, and the desired scale of production. The following tables provide a

granular, side-by-side comparison of the synthesis efficiency for key intermediates in the two

primary routes.

Table 1: Synthesis Efficiency Comparison for Key
Intermediates
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Intermediat
e
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Route
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&
Conditions

Yield (%) Reference
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glutamic acid
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and
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cyclization. 3.

Amidation.

56% (from

Boc-benzyl-

glutamate)

[1]
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1.
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Tetrabutylam

monium

[(2S,5R)-2-

carbamoyl-7-

oxo-1,6-

diazabicyclo[

3.2.1]octan-6-

yl] sulfate

(2S,5R)-6-

(benzyloxy)-7

-oxo-1,6-

diazabicyclo[

3.2.1]octane-

2-

carboxamide

Both Routes

One-pot

debenzylation

(H₂, Pd/C)

and sulfation

(SO₃·NMe₃),

followed by

addition of

tetrabutylam

monium

acetate.

85% [1]

Avibactam

Sodium

Tetrabutylam

monium

[(2S,5R)-2-

carbamoyl-7-

oxo-1,6-

diazabicyclo[

3.2.1]octan-6-

yl] sulfate

Both Routes

Salt

exchange

with sodium

2-

ethylhexanoa

te.

90% [4]

Experimental Protocols for Key Reactions
Detailed methodologies for the pivotal steps in each synthetic pathway are crucial for

reproducibility and process optimization.

Protocol 1: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-
diazabicyclo[3.2.1]octane-2-carboxamide (from Ethyl-5-
hydroxypicolinate Route)
This protocol details the conversion of the key intermediate, ethyl (2S,5R)-5-

((benzyloxy)amino)piperidine-2-carboxylate, to the bicyclic core structure.

Ammonolysis: A solution of ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0

eq) in methanol is treated with a 7N solution of ammonia in methanol. The reaction is stirred

at room temperature for approximately 40 hours. The resulting (2S,5R)-5-

((benzyloxy)amino)piperidine-2-carboxamide is isolated with a reported yield of 90%.[1]
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Fmoc Protection and Cyclization: To a solution of (2S,5R)-5-((benzyloxy)amino)piperidine-2-

carboxamide (1.0 eq) and diisopropylethylamine (1.1 eq) in chlorobenzene, a solution of 9-

fluorenylmethyl chloroformate (Fmoc-Cl, 1.01 eq) in chlorobenzene is added at a

temperature below 35°C. After completion, carbonyldiimidazole (CDI) is added, and the

reaction is stirred for 11 hours at 15°C.

Deprotection: Diethylamine (2.5 eq) is then added, and the mixture is stirred for 3.5 hours at

30°C to afford (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
with a reported yield of 91% from the Fmoc-protected intermediate.[1]

Protocol 2: One-Pot Debenzylation and Sulfation
This efficient one-pot reaction is a key feature of modern Avibactam syntheses.

A mixture of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
(1.0 eq), sulfur trioxide trimethylamine complex (1.12 eq), triethylamine (0.2 eq), and 10%

Pd/C in a mixture of isopropanol and water is subjected to hydrogenation.

Hydrogen is fed into the vessel at a controlled rate.

Upon completion of the debenzylation, the catalyst is filtered off.

Tetrabutylammonium acetate (1.22 eq) is added to the filtrate to perform an in-situ salt

exchange.

The product, tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-

6-yl] sulfate, is isolated with a reported yield of 85%.[1]

Protocol 3: Lipase-Catalyzed Resolution
The chemoenzymatic route utilizes a lipase-catalyzed resolution to establish the desired

stereochemistry early in the synthesis.

A crude mixture of ethyl 5-hydroxypiperidine-2-carboxylate is dissolved in a potassium

phosphate buffer.

The pH is adjusted to 7.5, and a lipase, such as Lipozyme CALB, is added.
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The mixture is stirred at room temperature for 12 hours.

The enzyme is removed by filtration, and the aqueous solution containing the desired

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate is used directly in the next step. This

enzymatic resolution achieves a diastereomeric ratio of ≥99:1.

Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary

synthetic routes to Avibactam, highlighting the key intermediates.
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Caption: Comparative workflow of the two main synthetic routes to Avibactam.
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Key Steps in Chemoenzymatic Route
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Caption: Experimental workflow for the chemoenzymatic synthesis of a key Avibactam

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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